AZD6564 was discovered through a series of structure-activity relationship studies aimed at identifying effective inhibitors of fibrinolysis. The compound is classified as a small molecule drug, specifically designed to interfere with protein-protein interactions involved in the fibrinolytic pathway. Its development involved extensive molecular docking and dynamics simulations to optimize its binding affinity and selectivity toward the target site in plasmin .
The synthesis of AZD6564 involves several key steps, focusing on creating a compound with high potency and selectivity. The initial synthetic route includes:
The detailed synthetic pathway includes various reagents and conditions tailored to optimize yield and purity, with modifications based on preliminary biological activity assessments .
AZD6564 features a complex molecular structure that can be analyzed through various techniques, including X-ray crystallography. The compound's structural formula reveals functional groups that contribute to its binding properties:
The molecular weight of AZD6564 is approximately 300-400 g/mol, which is typical for small molecule inhibitors .
AZD6564 undergoes several chemical reactions during its synthesis and potential metabolic pathways:
These reactions are crucial for understanding both the pharmacodynamics and pharmacokinetics of AZD6564 .
AZD6564 functions primarily by binding to the lysine binding site on plasmin, which is essential for fibrin degradation. The mechanism can be summarized as follows:
The effectiveness of this mechanism has been supported by molecular dynamics simulations and empirical data showing significant inhibition of fibrinolytic activity at low concentrations .
AZD6564 exhibits several notable physical and chemical properties:
These properties are critical for formulating effective dosage forms that ensure optimal delivery and therapeutic efficacy .
AZD6564 has potential applications in various scientific fields:
AZD6564 belongs to a novel class of oral fibrinolysis inhibitors featuring an isoxazolone heterocycle as a strategic carboxylic acid bioisostere. This core structural innovation replaces the conventional carboxylate group found in classical lysine analogues like tranexamic acid (TXA) and ε-aminocaproic acid (EACA) [1] [3]. The molecular scaffold comprises three key regions: (1) a piperidine ring providing the primary amine functionality critical for ionic interactions with aspartate residues in the LBS, (2) a benzyl-substituted carbon linker optimizing hydrophobic packing, and (3) the 3-isoxazolone moiety serving as an acidic pharmacophore [1]. X-ray crystallographic studies confirmed that this configuration allows AZD6564 to occupy the shallow, polar LBS pocket in plasminogen's kringle 1 (K1) domain with superior complementarity compared to TXA [1] [3].
The molecular recognition of AZD6564 by plasminogen's K1 domain depends critically on three-dimensional positioning of specific functional groups:
Table 1: Comparative Structural Features of AZD6564 and Reference Antifibrinolytics
Compound | Primary Amine | Acidic Group | Linker/Scaffold | Key Binding Motifs |
---|---|---|---|---|
AZD6564 | Piperidine N | Isoxazolone OH/C=O | Benzyl-substituted piperidine | Ionic: Asp54/Asp56; H-bond: Arg34/Arg70; Hydrophobic packing |
Tranexamic Acid (TXA) | Cyclohexylamine | Carboxylate | Cyclohexane ring | Ionic: Asp54/Asp56; H-bond: Arg34/Arg70 |
ε-Aminocaproic Acid (EACA) | Terminal amine | Carboxylate | Linear 6-carbon chain | Ionic: Asp54/Asp56; Minimal hydrophobic interaction |
4-PIOL (Lead Compound) | Piperidine N | Isoxazolone OH/C=O | Unsubstituted piperidine | Ionic: Asp54/Asp56; H-bond: Arg34/Arg70; Limited hydrophobic contact |
AZD6564 is pharmacologically classified as a specific and reversible inhibitor of plasminogen binding rather than a direct enzymatic inhibitor. By competitively occupying the LBS within plasminogen's kringle domains—particularly the high-affinity K1 site—it sterically hinders plasminogen's association with fibrin surfaces [1] [3]. This mechanism prevents the conformational activation of plasminogen and its localized conversion to plasmin by tissue plasminogen activator (tPA) [2] [7]. Crucially, AZD6564 does not inhibit tPA or plasmin's catalytic activity directly at therapeutic concentrations, distinguishing it mechanistically from serine protease inhibitors like aprotinin [2] [10]. Its primary action occurs at the protein-protein interaction level between plasmin(ogen) and fibrin, effectively disrupting the initiation of fibrinolytic cascade [1] [7].
The discovery of AZD6564 has provided fundamental insights into several aspects of hemostasis research:
The development of AZD6564 addressed four significant limitations of classical antifibrinolytics:
Table 2: Comparative Pharmacological Properties of AZD6564 and Reference Compounds
Parameter | AZD6564 | Tranexamic Acid (TXA) | ε-Aminocaproic Acid (EACA) | 4-PIOL (Precursor) |
---|---|---|---|---|
Clot Lysis IC50 (Human Plasma) | 0.44 μM | 3.1 μM | 40 μM | 0.8 μM |
GABAA Receptor IC50 | >2000 μM | 1600 μM | Not reported | 35 μM |
Caco-2 Papp (10-6 cm/s) | 0.6 | <0.01* | Not reported | <0.01 |
Primary Mechanism | Plasminogen-fibrin binding inhibitor | Plasminogen-fibrin binding inhibitor | Plasminogen-fibrin binding inhibitor | Plasminogen-fibrin binding inhibitor |
Key Pharmacokinetic Limitation | Hepatic metabolism | Renal elimination (>90%) | Renal elimination (>90%) | Poor permeability |
*TXA permeability is formulation-dependent; modified-release Lysteda™ improves GI tolerance but not absorption efficiency [1] [7] [10].
The evolution from 4-PIOL to AZD6564 exemplifies rational medicinal chemistry optimization: introduction of the 2-methyl group on the piperidine ring abolished GABAA activity while maintaining submicromolar antifibrinolytic potency. Simultaneously, strategic benzyl substitution enhanced hydrophobic interactions within the LBS, contributing to the 2-fold potency increase over 4-PIOL [1] [8]. These advances established AZD6564 as a proof-of-concept molecule demonstrating that potency, selectivity, and oral bioavailability could be simultaneously engineered into next-generation antifibrinolytics [1] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7